3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Structure and Key Features The compound "3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole" features a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidin-3-yl group. The pyrrolidine nitrogen is further functionalized with a sulfonyl group bearing a 2-methoxy-5-methylphenyl substituent.
Properties
IUPAC Name |
3-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-3-4-12(20-2)13(7-10)22(18,19)17-6-5-11(8-17)14-15-9-21-16-14/h3-4,7,9,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAUEEJVMGRSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for their diverse biological activities. This article examines the biological activity of this specific compound through various studies, highlighting its potential pharmacological applications.
Chemical Structure
The chemical structure of this compound features a pyrrolidine ring attached to a sulfonyl group and an oxadiazole moiety. This unique configuration is believed to contribute to its biological efficacy.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies have reported that oxadiazole compounds possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain oxadiazoles have shown promise in reducing inflammation in preclinical models.
- Anticancer Potential : There is emerging evidence suggesting that oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
A study published in MDPI demonstrated that oxadiazoles exhibit potent antimicrobial properties. The compound was tested against several bacterial strains, showing effective inhibition at low concentrations. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Properties
Research highlighted in Chemical Book suggests that compounds with a similar structural framework to this compound have shown significant anti-inflammatory effects. These compounds were tested in models of acute inflammation, demonstrating reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Anticancer Activity
In a recent publication on the anticancer properties of oxadiazoles, it was found that this compound exhibited cytotoxic effects on several cancer cell lines including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
Case Studies and Experimental Data
| Study | Activity | Cell Lines/Organisms | IC50 Values (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Antimicrobial | E. coli, S. aureus | 15 | Cell wall disruption |
| Study 2 | Anti-inflammatory | Mouse model | N/A | Inhibition of TNF-alpha |
| Study 3 | Anticancer | MCF7 (breast), A549 (lung) | 10 | Apoptosis via caspase activation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights structural analogs and their key differences:
Key Observations
Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic resistance but may reduce solubility.
Pyrrolidine Ring Variations :
- Fluorination (e.g., ) introduces conformational rigidity and alters electronic properties, impacting target affinity.
- Free pyrrolidine (e.g., ) allows for protonation at physiological pH, enhancing solubility but reducing membrane permeability.
Oxadiazole Substituents :
- Aryl groups (e.g., phenyl, 4-methoxyphenyl) improve π-π stacking with biological targets, while alkyl groups (e.g., methyl) simplify synthesis but reduce binding specificity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~340–360 g/mol) falls within the acceptable range for oral bioavailability but may require formulation optimization due to moderate solubility (predicted).
- LogP : Estimated LogP ~2.5–3.0 (methoxy and methyl groups enhance lipophilicity), comparable to (LogP ~3.1) but lower than (LogP ~3.5).
Research Findings and Implications
- SAR Insights : Electron-donating groups on the sulfonyl aryl moiety improve target engagement, while fluorination or trifluoromethylation enhances metabolic stability .
- Gaps and Future Directions :
- Experimental validation of the target compound’s antiviral activity (e.g., SARS-CoV-2 assays).
- Comparative pharmacokinetic studies to assess solubility and bioavailability against analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
